Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS No.: 98349-25-8
Cat. No.: VC20820332
Molecular Formula: C15H13F2NO3
Molecular Weight: 293.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98349-25-8 |
|---|---|
| Molecular Formula | C15H13F2NO3 |
| Molecular Weight | 293.26 g/mol |
| IUPAC Name | ethyl 1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C15H13F2NO3/c1-2-21-15(20)10-7-18(8-3-4-8)13-6-12(17)11(16)5-9(13)14(10)19/h5-8H,2-4H2,1H3 |
| Standard InChI Key | QYGNYHKBMNUIJN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C3CC3 |
| Canonical SMILES | CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C3CC3 |
Introduction
Chemical Properties and Structure
Basic Identification
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is identified by the CAS registry number 98349-25-8 . This unique identifier allows for unambiguous reference to this specific chemical compound across scientific databases and literature. The compound has a defined molecular identity and is characterized by specific chemical parameters that distinguish it from other similar quinolone derivatives. Its systematic nomenclature follows IUPAC guidelines, ensuring consistency in its identification across the scientific community.
Molecular Characteristics
The molecular formula of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is C₁₅H₁₃F₂NO₃, with a calculated molecular weight of 293.27 g/mol . The molecular structure includes a quinoline core that serves as the primary scaffold, with specific functional groups attached at defined positions. The presence of two fluorine atoms, a cyclopropyl group, and an ethyl carboxylate moiety contributes to its unique chemical profile and potential reactivity patterns. These structural features are crucial for understanding its behavior in various chemical environments.
Structural Features
The molecular architecture of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is characterized by several key structural elements:
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A quinoline core structure forming the primary molecular scaffold
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Two fluorine atoms at positions 6 and 7 of the quinoline ring
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A cyclopropyl group attached to the nitrogen at position 1
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An ethyl carboxylate group at position 3
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A ketone (oxo) group at position 4
This specific arrangement of functional groups creates a unique three-dimensional structure that influences its chemical behavior, solubility characteristics, and potential biological interactions. The difluorinated aromatic system imparts specific electronic properties that can affect reactivity patterns and binding capabilities in biological systems.
Alternative Nomenclature
The compound is known by several alternative names and synonyms in scientific literature and commercial catalogues, as outlined in Table 1:
Table 1: Alternative Names for Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Synthesis and Preparation Methods
Industrial Production Considerations
For industrial-scale production, synthesis methods would need to be optimized for efficiency, cost-effectiveness, and environmental considerations. This would typically involve modified versions of laboratory procedures that have been adapted for larger scale operations. Industrial production would likely utilize batch reactors or continuous flow systems with careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and minimize by-product formation. Quality control measures would be essential to ensure consistent purity and structural integrity of the final product.
Chemical Reactivity
Hydrolysis Reactions
Based on the molecular structure of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, the ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions. This reactivity pattern is common for compounds containing ester functional groups and would yield the corresponding carboxylic acid derivative. The hydrolysis reaction represents an important chemical transformation that could be utilized in the synthesis of related compounds or in the study of structure-activity relationships.
Nucleophilic Substitution Reactions
The presence of fluorine atoms at positions 6 and 7 of the quinoline ring suggests potential reactivity towards nucleophilic substitution reactions. Fluorine atoms on aromatic rings can act as leaving groups in the presence of strong nucleophiles, particularly when the ring is activated by electron-withdrawing groups. This reactivity could be exploited for the preparation of structurally modified analogues with potentially different chemical and biological properties.
Applications and Significance
Research Applications
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as an important intermediate in organic synthesis and medicinal chemistry research. Its well-defined structure with multiple functional groups makes it valuable for studying structure-activity relationships and developing new compounds with targeted properties. The compound may serve as a building block or reference standard in various research environments, contributing to the advancement of synthetic methodologies and chemical understanding.
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